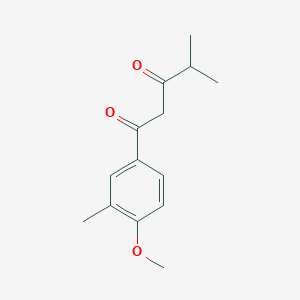

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione

Description

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione |

InChI |

InChI=1S/C14H18O3/c1-9(2)12(15)8-13(16)11-5-6-14(17-4)10(3)7-11/h5-7,9H,8H2,1-4H3 |

InChI Key |

RECPDXDNXZNXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC(=O)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most documented method for synthesizing compounds structurally related to this compound involves the following key steps:

- Starting Materials: Substituted acetophenones (e.g., 4-methoxy-3-methylacetophenone) and esters (such as ethyl acetate or its derivatives).

- Base Catalysis: Sodium hydride (NaH) or other strong bases are used to deprotonate the acetophenone, generating an enolate ion.

- Condensation Reaction: The enolate attacks the ester carbonyl carbon, forming a β-diketone after elimination of the alcohol group.

- Workup: Acidification and extraction steps to isolate the diketone product.

- Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

This approach is supported by the synthesis of related 1-(2-hydroxyphenyl)butane-1,3-diones, which share similar reaction conditions and mechanisms (Scheme 1).

Specific Procedure (Adapted from Related Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium hydride (NaH), THF solvent | Suspension of NaH in tetrahydrofuran (THF) to generate a strong base environment. |

| 2 | 4-Methoxy-3-methylacetophenone and ethyl acetate in THF | Dropwise addition to NaH suspension at room temperature, initiating enolate formation and condensation. |

| 3 | Reflux | The reaction mixture is refluxed briefly to ensure completion of the condensation. |

| 4 | Quenching | Reaction is quenched by pouring onto ice and acidified to pH ~6 with 6 M hydrochloric acid. |

| 5 | Extraction | Organic layer extracted with ethyl acetate, dried over sodium sulfate (Na2SO4), and concentrated. |

| 6 | Purification | Flash column chromatography using silica gel with petroleum ether/ethyl acetate (1:10) as eluent to isolate the pure diketone. |

This method yields the desired diketone as a crystalline solid, often existing in keto-enol tautomeric forms, which can be characterized by NMR and mass spectrometry.

Data Table: Summary of Preparation Conditions and Yields for Related Compounds

| Compound Name | Starting Materials | Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| This compound | 4-Methoxy-3-methylacetophenone + ethyl acetate | NaH | THF | ~65-75 (estimated from analogs) | Purified by flash chromatography; keto/enol tautomers observed |

| 1-(2-Hydroxyphenyl)butane-1,3-dione | 2-Hydroxyacetophenone + ethyl acetate | NaH | THF | 74 | Crystalline white solid; 1:4 keto/enol mixture |

| 1-(2-Hydroxy-4-methoxyphenyl)butane-1,3-dione | 2-Hydroxy-4-methoxyacetophenone + ethyl acetate | NaH | THF | 65 | Keto/enol tautomers; characterized by NMR and HRMS |

Note: The yields and conditions for this compound are inferred from closely related compounds due to limited direct reports but follow similar synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione to diols or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Diols and alcohols.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison due to shared β-diketone frameworks and substituent variations:

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, CAS 70356-09-1)

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione (CAS 18362-49-7)

Comparative Data Table

Detailed Analysis of Substituent Effects

Electronic Effects :

- Fluorine (Electron-Withdrawing): The 4-fluorophenyl derivative exhibits reduced electron density at the diketone moiety, enhancing acidity (pKa ~9.06) compared to methoxy-substituted analogues. This facilitates enolate formation in reactions like alkylations or condensations .

- Methoxy (Electron-Donating): The methoxy group in Avobenzone and the target compound increases electron density, stabilizing the enol tautomer and improving UV absorption properties .

- tert-Butyl (Steric Hindrance) : Avobenzone’s tert-butyl group enhances thermal stability and reduces volatility, critical for sunscreen formulations .

Thermal and Chemical Stability :

- The fluorophenyl derivative demonstrates high thermal resistance, making it suitable for high-temperature reactions in drug synthesis .

Solubility and Reactivity :

- Methoxy and methyl groups improve solubility in nonpolar solvents, whereas fluorine and chlorine enhance polarity.

Pharmaceutical Intermediates

- Rosuvastatin Synthesis : 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is a key intermediate in Rosuvastatin production, where its fluorophenyl group contributes to the drug’s lipid-lowering activity .

- Anthelmintic Derivatives : Piperazine-2,3-dione derivatives (e.g., from ) highlight the role of diketones in designing bioactive molecules with improved lipophilicity.

Materials Science

- Ligands in Coordination Chemistry : Chlorophenyl and fluorophenyl diketones act as ligands for metal complexes, with electronic properties tailored by substituents .

- UV Absorption : Avobenzone’s methoxy and tert-butyl groups optimize its UV-filtering efficiency, absorbing UVA radiation up to 400 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.